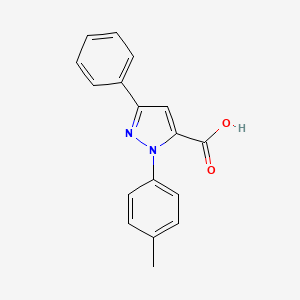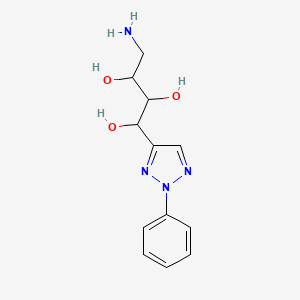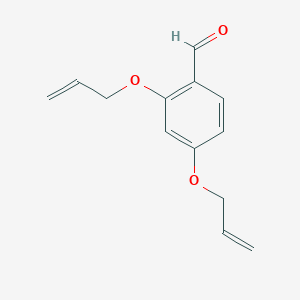
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound is not directly studied in the provided papers, but its structural relatives have been the subject of various research efforts, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid was prepared from the reaction of 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product yield of 63% . Similarly, the synthesis of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives has been achieved through esterification and cyclocondensation reactions, demonstrating the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were determined using Hartree–Fock and density functional methods, with results compared to experimental X-ray diffraction data . The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system .
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization and cyclization reactions. The acid chloride of 1H-pyrazole-3-carboxylic acid can be converted into ester or amide derivatives, and cyclocondensation reactions can yield pyrazolo[3,4-d]pyridazines . Additionally, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate is stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds . The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the molecule's stability and potential sites for electrophilic and nucleophilic attacks, suggesting its role in nonlinear optics and potential phosphodiesterase inhibitory activity .
Scientific Research Applications
Structural and Spectral Studies
Research on pyrazole-4-carboxylic acid derivatives, including those similar to 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, demonstrates significant interest in their structural and spectral properties. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, combined experimental and theoretical approaches to understand its structural aspects. This research employed techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, indicating the potential for similar comprehensive studies on 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid (Viveka et al., 2016).
Potential in Nonlinear Optical Materials
Another area of interest is the exploration of pyrazole derivatives as potential nonlinear optical (NLO) materials. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted their suitability for optical limiting applications, suggesting similar potential for 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid derivatives (Chandrakantha et al., 2013).
Importance in Crystallography
The crystallographic aspects of pyrazole carboxylic acids are also significant. Studies like the one on 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which demonstrated the formation of two-dimensional sheets via hydrogen bonds, underline the potential for detailed crystallographic analysis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid (Zia-ur-Rehman et al., 2008).
Application in Coordination Chemistry
In coordination chemistry, phenyl substituted pyrazole carboxylates have been used to synthesize metal complexes with diverse structures. This suggests that 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid could similarly be used to create a variety of metal complexes with potential applications in various fields (Gong et al., 2011).
Bioactivity Studies
Although excluding direct drug-related applications, it's important to note the interest in pyrazole carboxylic acids for their bioactivity. Studies have examined their potential as antibacterial agents and enzyme inhibitors, indicating a potential research pathway for 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid in bioactivity-oriented fields (Liu et al., 2020).
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRFIKVWFWVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)




![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)


![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)